molecular formula C17H13NO2 B3204010 2-Methyl-4-phenylquinoline-3-carboxylic acid CAS No. 10265-84-6

2-Methyl-4-phenylquinoline-3-carboxylic acid

Cat. No.: B3204010
CAS No.: 10265-84-6
M. Wt: 263.29 g/mol
InChI Key: XGOVHQRZEWXRBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Another method involves the condensation of 2-methylquinoline-3-carboxylic acid with benzaldehyde in the presence of a Lewis acid catalyst . This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylquinoline-3-carboxylic acid is not fully understood. studies have shown that it can interact with various molecular targets and pathways. For example, its derivatives have been found to exhibit antileishmanial activity by inhibiting the growth of Leishmania donovani . The compound may also interact with enzymes and receptors involved in microbial and parasitic infections, leading to its observed biological effects.

Comparison with Similar Compounds

2-Methyl-4-phenylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-methyl-4-phenylquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-15(17(19)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOVHQRZEWXRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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